molecular formula C21H19N3O4 B3861661 ethyl 2-[4-[2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy]acetate CAS No. 5533-26-6

ethyl 2-[4-[2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy]acetate

Cat. No.: B3861661
CAS No.: 5533-26-6
M. Wt: 377.4 g/mol
InChI Key: UBXSLDUWDDHDDC-XNTDXEJSSA-N
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Description

Ethyl 2-[4-[2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy]acetate is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Mechanism of Action

The mechanism of action of ethyl 2-[4-[2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy]acetate involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety can mimic naturally occurring nucleotides, allowing it to bind to enzyme active sites and inhibit their activity . The cyanoethenyl group can interact with nucleophilic sites on proteins, leading to covalent modifications .

Comparison with Similar Compounds

Biological Activity

Ethyl 2-[4-[2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy]acetate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N3O4C_{18}H_{18}N_3O_4, with a molecular weight of approximately 330.35 g/mol. The compound features a benzimidazole moiety, which is known for its diverse biological activities.

Structural Representation

ComponentDescription
Molecular Formula C18H18N3O4C_{18}H_{18}N_3O_4
Molecular Weight 330.35 g/mol
Key Functional Groups Benzimidazole, cyano group, methoxyphenoxy

Anticancer Properties

Research has indicated that compounds containing benzimidazole derivatives exhibit significant anticancer properties. This compound has shown promising results in inhibiting cancer cell proliferation in vitro.

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.
  • Case Study : A study published in Pharmaceutical Biology demonstrated that the compound effectively reduced the viability of human breast cancer cells (MCF-7) by over 50% at a concentration of 20 µM after 48 hours of treatment .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens.

  • In Vitro Studies : Tests against Gram-positive and Gram-negative bacteria revealed that this compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Preliminary studies suggest that this compound may possess anti-inflammatory properties.

  • Research Findings : In an animal model of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .

Comparative Analysis with Related Compounds

A comparative analysis with other benzimidazole derivatives can provide insights into the unique biological activities of this compound.

Compound NameAnticancer ActivityAntimicrobial ActivityAnti-inflammatory Activity
This compoundHighModerateHigh
Methyl 4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]benzoateModerateLowModerate
Ethyl 5-nitrobenzimidazole acetateHighHighLow

Properties

IUPAC Name

ethyl 2-[4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c1-3-27-20(25)13-28-18-9-8-14(11-19(18)26-2)10-15(12-22)21-23-16-6-4-5-7-17(16)24-21/h4-11H,3,13H2,1-2H3,(H,23,24)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBXSLDUWDDHDDC-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)COC1=C(C=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 2-[4-[2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy]acetate
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ethyl 2-[4-[2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy]acetate
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ethyl 2-[4-[2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy]acetate
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ethyl 2-[4-[2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy]acetate
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ethyl 2-[4-[2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy]acetate
Reactant of Route 6
ethyl 2-[4-[2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy]acetate

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